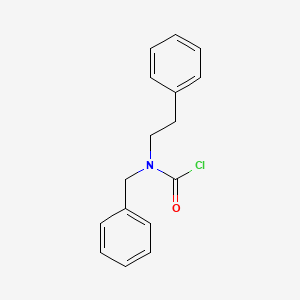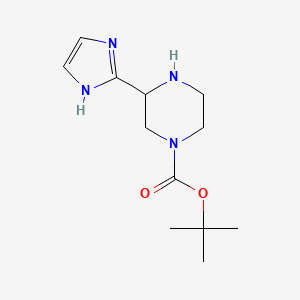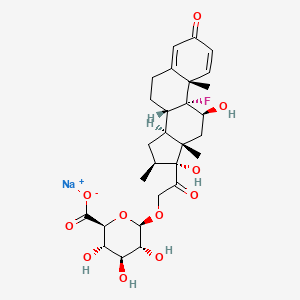
N-benzyl-N-(2-phenylethyl)carbamoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-benzyl-N-(2-phenylethyl)carbamoyl chloride is an organic compound that belongs to the class of carbamoyl chlorides These compounds are characterized by the presence of a carbamoyl group (–CONH–) attached to a chloride atom
准备方法
Synthetic Routes and Reaction Conditions
N-benzyl-N-(2-phenylethyl)carbamoyl chloride can be synthesized through several methods. One common approach involves the reaction of N-benzyl-N-(2-phenylethyl)amine with phosgene (COCl2) under controlled conditions. The reaction typically takes place in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at low levels to prevent decomposition of the product. The reaction can be represented as follows:
N-benzyl-N-(2-phenylethyl)amine+COCl2→N-benzyl-N-(2-phenylethyl)carbamoyl chloride+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also incorporate purification steps such as distillation or recrystallization to obtain the compound in its pure form.
化学反应分析
Types of Reactions
N-benzyl-N-(2-phenylethyl)carbamoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding carbamates, ureas, or thiocarbamates.
Hydrolysis: In the presence of water or aqueous base, the compound can hydrolyze to form N-benzyl-N-(2-phenylethyl)amine and carbon dioxide.
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) are commonly used.
Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl) can be used to hydrolyze the compound.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.
Major Products Formed
Carbamates: Formed by reaction with alcohols.
Ureas: Formed by reaction with amines.
Thiocarbonates: Formed by reaction with thiols.
Amines: Formed by reduction or hydrolysis.
科学研究应用
N-benzyl-N-(2-phenylethyl)carbamoyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Investigated for its potential use in the development of new drugs, particularly those targeting the central nervous system.
Biological Studies: Used in the study of enzyme inhibitors and receptor ligands.
Industrial Applications: Employed in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-benzyl-N-(2-phenylethyl)carbamoyl chloride involves its reactivity as an electrophile. The compound can react with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications of the compound. For example, in medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or modulation of their activity.
相似化合物的比较
Similar Compounds
N-benzyl-N-(2-phenylethyl)amine: The parent amine from which the carbamoyl chloride is derived.
N-benzylcarbamoyl chloride: A simpler carbamoyl chloride with a benzyl group.
N-phenylethylcarbamoyl chloride: A related compound with a phenylethyl group.
Uniqueness
N-benzyl-N-(2-phenylethyl)carbamoyl chloride is unique due to the presence of both benzyl and phenylethyl groups, which can influence its reactivity and applications. The combination of these groups can provide specific steric and electronic properties that make the compound suitable for particular synthetic and research purposes.
属性
分子式 |
C16H16ClNO |
|---|---|
分子量 |
273.75 g/mol |
IUPAC 名称 |
N-benzyl-N-(2-phenylethyl)carbamoyl chloride |
InChI |
InChI=1S/C16H16ClNO/c17-16(19)18(13-15-9-5-2-6-10-15)12-11-14-7-3-1-4-8-14/h1-10H,11-13H2 |
InChI 键 |
KIRAFMVAYJQONQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CCN(CC2=CC=CC=C2)C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-nitro-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one](/img/structure/B13451744.png)
![6-((tert-butyldimethylsilyl)oxy)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13451749.png)
![2-Bromo-1-{spiro[2.3]hexan-5-yl}ethan-1-one](/img/structure/B13451757.png)
![tert-butyl N-[(5-cyanopyrazin-2-yl)methyl]carbamate](/img/structure/B13451765.png)

![6,13-Bis[2-(pyridin-2-yl)ethyl]-6,13-diazatetracyclo[6.6.2.0^{4,16}.0^{11,15}]hexadeca-1,3,8(16),9,11(15)-pentaene-5,7,12,14-tetrone](/img/structure/B13451776.png)
![tert-butyl N-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-N-(6-hydroxyhexyl)carbamate](/img/structure/B13451789.png)
![2-Azatricyclo[7.3.1.0,5,13]trideca-5,7,9(13)-triene](/img/structure/B13451790.png)
![6-Chloroimidazo[1,2-b]pyridazine-8-carboxylic acid](/img/structure/B13451793.png)
![5-methoxy-1H-benzo[d]imidazole-2-sulfinic acid](/img/structure/B13451794.png)



![Ethyl2-[(4-chloro-1,3-thiazol-2-yl)amino]acetate](/img/structure/B13451818.png)
